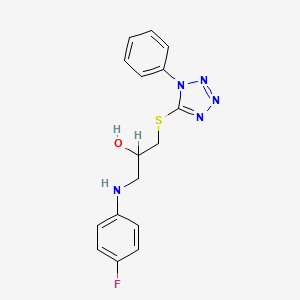

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol

Description

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol (CAS: 133506-54-4) is a synthetic organic compound with the molecular formula C₁₆H₁₆FN₅OS and a molecular weight of 345.39 g/mol. Its structure features a 2-propanol backbone substituted with a 4-fluoroanilino group and a 1-phenyl-1H-tetrazole-5-ylthio moiety. The SMILES notation is C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O, and its InChIKey is RUMDPIABWWMYSM-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 174.9 Ų for the [M+H]+ adduct and 177.2 Ų for [M-H]- . The compound is available at 95% purity, though pharmacological and patent data remain undocumented .

Properties

CAS No. |

133506-54-4 |

|---|---|

Molecular Formula |

C16H16FN5OS |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

1-(4-fluoroanilino)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |

InChI |

InChI=1S/C16H16FN5OS/c17-12-6-8-13(9-7-12)18-10-15(23)11-24-16-19-20-21-22(16)14-4-2-1-3-5-14/h1-9,15,18,23H,10-11H2 |

InChI Key |

RUMDPIABWWMYSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Thioether Formation: The tetrazole ring is then reacted with a thiol derivative to form the thioether linkage.

Amination: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction with an appropriate amine.

Propanol Backbone Construction: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines or alcohols, depending on the target functional group.

Substitution Products: Various substituted derivatives of the original compound.

Scientific Research Applications

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

Industrial Applications: Explored for its potential use in the synthesis of advanced materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and tetrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Thio Motifs

Several compounds share the 1-phenyl-1H-tetrazol-5-ylthio group linked to a propanol backbone but differ in substituents:

- The ethanol derivative (C₉H₉FN₄OS) lacks the propanol chain’s secondary hydroxyl group, which may reduce hydrogen-bonding capacity .

Fluorophenyl-Containing Derivatives

Compounds with 4-fluorophenyl groups exhibit diverse bioactivities, as seen in:

- Key Observations :

- The thiadiazole-urea derivative demonstrates potent anticonvulsant activity, suggesting that the fluorophenyl group synergizes with sulfur-containing heterocycles for CNS targeting.

- The target compound’s tetrazole-thio group may offer metabolic stability over thiadiazoles due to tetrazole’s resistance to oxidation .

Propanol Backbone Analogues

Compounds with a 2-propanol backbone but differing in substituents:

- Key Observations: Propranolol’s naphthyloxy and isopropylamino groups are critical for β-adrenergic receptor antagonism , whereas the target compound’s fluorophenylamino group may favor different targets.

Tables of Comparative Data

Table 1: Physicochemical Properties

Table 2: Bioactivity Comparison

| Compound | Assay Model | Activity (ED₅₀/IC₅₀) |

|---|---|---|

| 1-{5-[(2,4-Dichlorobenzyl)thio]-...urea | MES test (mice) | 2.70 μmol/kg |

| 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]...carbonitrile | MCF-7 cells | IC₅₀: ~10 μM |

Biological Activity

1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a fluorinated phenyl group, an amino group, and a tetrazole-thioether moiety. The molecular formula is , and its structure can be depicted as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing tetrazole rings possess potent activity against various bacterial strains, suggesting that 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol may also exhibit such effects.

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. A case study involving similar thioether derivatives showed inhibition of cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways.

The biological activity of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation.

- Disruption of Cell Membranes : The presence of fluorine in the structure may enhance membrane permeability, leading to increased cytotoxicity.

- Modulation of Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt has been observed in related compounds.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of tetrazole derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 10 | S. aureus |

| 2 | 20 | E. coli |

| Target | 15 | S. aureus |

Study 2: Anticancer Activity

In vitro studies on the anticancer effects revealed that the compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 25 | Apoptosis |

| A549 | 30 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.